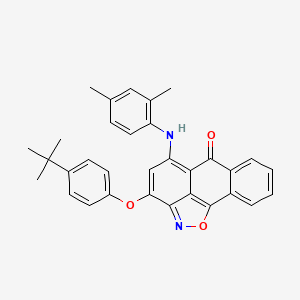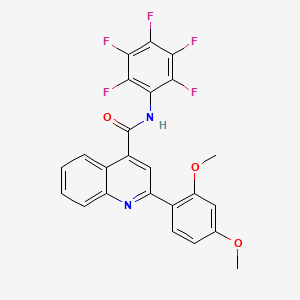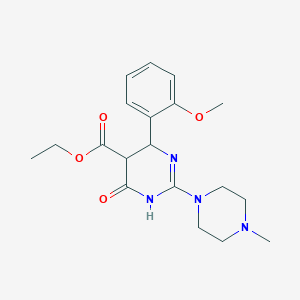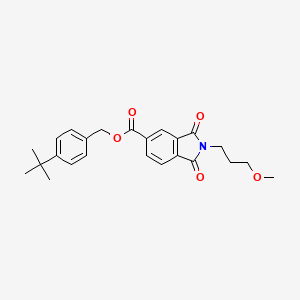![molecular formula C22H17BrN2O2 B4714654 (2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4714654.png)
(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
Übersicht
Beschreibung
(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a bromo-methylphenyl group and a cyano group, making it a subject of interest for its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Azides, thiols, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Benzylamine: An organic compound with a benzyl group and an amine functional group.
Uniqueness
(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its furan ring, cyano group, and bromo substituent make it a versatile compound for various research applications.
Eigenschaften
IUPAC Name |
(E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c1-14-4-3-5-17(10-14)25-22(26)16(13-24)12-18-7-9-21(27-18)19-8-6-15(2)11-20(19)23/h3-12H,1-2H3,(H,25,26)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKQZWLIVOSNRK-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)C)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4714577.png)



![N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4714608.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4714630.png)
![2-[4-chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B4714636.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide](/img/structure/B4714641.png)
![N-cyclopentyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4714648.png)
![2-{[3-cyano-6-(2-thienyl)-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4714653.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4714658.png)
![7-hydroxy-N'-[1-(4-isobutylphenyl)ethylidene]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B4714660.png)
![(5Z)-5-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4714664.png)
